Urapidil-d4 vs. Doxapram Structural Analog IS: LC-MS/MS Quantitative Performance in Plasma
A validated LC-MS/MS method using Urapidil-d4 as the internal standard achieved a lower limit of quantitation (LLOQ) of 5 ng/mL in human plasma with a linear range of 5-500 ng/mL (r² ≥ 0.99) [1]. In contrast, a structurally unrelated analog internal standard (doxapram hydrochloride) method for urapidil in rabbit plasma reported the same LLOQ of 5 ng/mL but over a narrower linear range of 5-1000 ng/mL [2]. Notably, the deuterated IS method achieved intra- and inter-run precision and accuracy within 10%, while the structural analog method exhibited intra- and inter-day precision RSD values less than 12% [1][2].
| Evidence Dimension | Method precision (intra- and inter-run variability) |
|---|---|
| Target Compound Data | Intra-run and inter-run precision and accuracy within 10% |
| Comparator Or Baseline | Doxapram hydrochloride (structural analog IS): intra-day and inter-day precision RSD <12% |
| Quantified Difference | Deuterated IS method shows at least 2% improvement in precision metric (10% vs. <12% RSD) |
| Conditions | UPLC-MS/MS with solid-phase extraction; human plasma matrix |
Why This Matters
Tighter precision directly reduces replicate variability and enhances statistical power in pharmacokinetic studies, which is critical for regulatory bioequivalence submissions where method precision directly impacts confidence in Cmax and AUC determinations.
- [1] Saxena A, et al. Quantification of urapidil in human plasma using UPLC-ESI-MS/MS for pharmacokinetic study in healthy Indian volunteers. Int J Pharm Pharm Sci. 2014;6(2):398-403. View Source
- [2] Ma J, et al. Determination of urapidil hydrochloride in rabbit plasma by LC-MS-MS and its application to a pharmacokinetic study. J Liq Chromatogr Relat Technol. 2011;34(4):307-19. View Source
